molecular formula C5H6N6 B1605997 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole CAS No. 63400-51-1

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

Cat. No. B1605997
CAS RN: 63400-51-1
M. Wt: 150.14 g/mol
InChI Key: ZOCJJXFFDQZWMV-UHFFFAOYSA-N
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Description

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole (TTA) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TTA is a versatile compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and material science.

Scientific Research Applications

Antimicrobial Applications

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole and its derivatives have shown promising antimicrobial properties. For instance, certain 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality, synthesized via Cu(I) catalyzed click reactions, exhibited notable antibacterial, antitubercular, and antifungal activities, sometimes outperforming reference drugs against bacterial, mycobacterial, and fungal strains (Kaushik et al., 2016). Similarly, fluorinated metal-organic frameworks of 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene demonstrated broad bactericidal activities against both Gram-positive and Gram-negative strains (Zhang et al., 2014).

Applications in Chemistry and Material Science

In the field of chemistry and materials science, these triazoles are instrumental. They serve as critical intermediates or building blocks in the synthesis of complex molecules. For example, comprehensive quantum mechanical studies on anastrozole-based triazole analogues showed their potential as effective photosensitizers in Dye-Sensitized Solar Cells (DSSC) (Al-Otaibi et al., 2020). Furthermore, 1,2,3-triazoles are known for their diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Medicinal Chemistry

In medicinal chemistry, the 1,2,3-triazole ring acts as a bioisostere, mimicking various functional groups and facilitating the synthesis of new active molecules with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017). Moreover, 1,2,4-triazoles play a vital role in clinical drugs, forming the core motif in various pharmaceuticals with a range of therapeutic applications (Prasad et al., 2021).

Synthesis of Heterocycles

These triazoles are also crucial in the synthesis of heterocycles, a key component in pharmaceuticals, agrochemicals, and materials science. For instance, the construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst exemplifies innovative methods in organic synthesis (Thorve et al., 2023).

properties

IUPAC Name

1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-6-3-10(8-1)5-11-4-7-2-9-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJJXFFDQZWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321342
Record name 1,1'-Methylenebis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

CAS RN

63400-51-1
Record name NSC373760
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Methylenebis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Reactant of Route 6
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

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